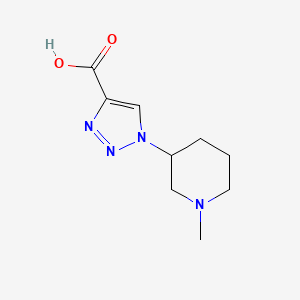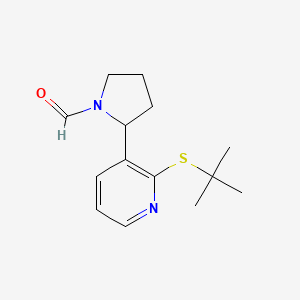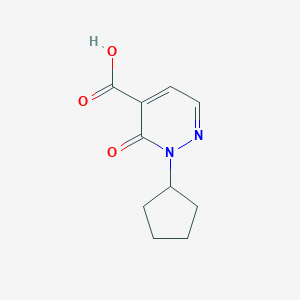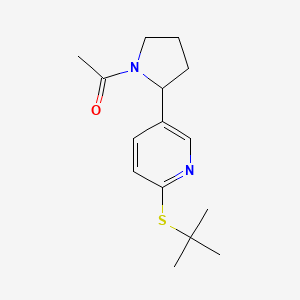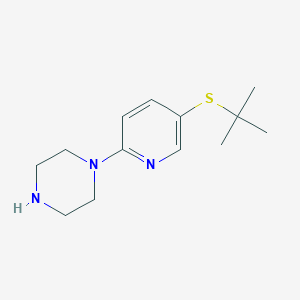
4-((4-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile is an organic compound with the molecular formula C14H15NO3 and a molecular weight of 245.27 g/mol . This compound features a tetrahydropyran ring, a formyl group, and a carbonitrile group, making it a versatile molecule in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of 4-formylphenol with tetrahydro-2H-pyran-4-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-((4-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The formyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, H2 with a catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: 4-((4-Carboxyphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile.
Reduction: 4-((4-Aminophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((4-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The carbonitrile group can also interact with biological molecules, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-((4-Methoxyphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile: Similar structure but with a methoxy group instead of a formyl group.
4-((4-Hydroxyphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile: Contains a hydroxy group instead of a formyl group.
4-((4-Aminophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile: Features an amino group instead of a formyl group.
Uniqueness
4-((4-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of the formyl group, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C14H15NO3 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
4-[(4-formylphenoxy)methyl]oxane-4-carbonitrile |
InChI |
InChI=1S/C14H15NO3/c15-10-14(5-7-17-8-6-14)11-18-13-3-1-12(9-16)2-4-13/h1-4,9H,5-8,11H2 |
InChI Key |
CGWJLHAPXFXNRB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(COC2=CC=C(C=C2)C=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11798326.png)


![2-Bromo-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11798331.png)
